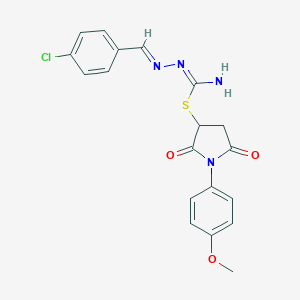
Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate: is an organic compound with the molecular formula C24H22O4 . It is a derivative of terephthalic acid, where the hydrogen atoms on the phenyl rings are substituted with 2,6-dimethylphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,6-dimethylphenyl) terephthalate typically involves the esterification of terephthalic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the desired product .
Industrial Production Methods: In industrial settings, the production of bis(2,6-dimethylphenyl) terephthalate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized reaction conditions can further improve the production rate and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of terephthalic acid derivatives.
Reduction: Production of bis(2,6-dimethylphenyl) terephthalate alcohols.
Substitution: Substituted bis(2,6-dimethylphenyl) terephthalate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the development of materials with enhanced thermal and mechanical properties .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study esterification and hydrolysis reactions.
Industry: Industrially, bis(2,6-dimethylphenyl) terephthalate is utilized in the production of high-performance plastics and coatings. Its incorporation into polymer matrices can improve the durability and resistance of the final products .
Wirkmechanismus
The mechanism of action of bis(2,6-dimethylphenyl) terephthalate primarily involves its interaction with molecular targets through ester bonds. The compound can undergo hydrolysis to release terephthalic acid and 2,6-dimethylphenol, which can further participate in various biochemical pathways. The ester bonds in the compound are susceptible to nucleophilic attack, leading to the formation of intermediate products that can influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Bis(2-hydroxyethyl) terephthalate: Used in the production of polyethylene terephthalate (PET).
Bis(2-ethylhexyl) terephthalate: Commonly used as a plasticizer in the production of flexible PVC.
Bis(2,6-dimethylphenyl) phthalate: Similar structure but different substitution pattern on the phenyl rings.
Uniqueness: Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This compound’s enhanced thermal stability and mechanical strength make it particularly valuable in applications requiring high-performance materials .
Eigenschaften
Molekularformel |
C24H22O4 |
|---|---|
Molekulargewicht |
374.4g/mol |
IUPAC-Name |
bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H22O4/c1-15-7-5-8-16(2)21(15)27-23(25)19-11-13-20(14-12-19)24(26)28-22-17(3)9-6-10-18(22)4/h5-14H,1-4H3 |
InChI-Schlüssel |
KZVWLTKYQVYVTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=CC=C3C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=CC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[(E)-N'-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B412140.png)


![1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B412148.png)
![1-(2,5-Dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B412149.png)

![3-(3-{[(2-{3-Nitrobenzylidene}hydrazino)(imino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B412151.png)

![3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE](/img/structure/B412154.png)

![3-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)imino]methyl}-2-naphthol](/img/structure/B412156.png)
![3-bromo-N'-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide](/img/structure/B412159.png)
![Diphenylmethanone (1-[1,1'-biphenyl]-4-ylethylidene)hydrazone](/img/structure/B412162.png)

